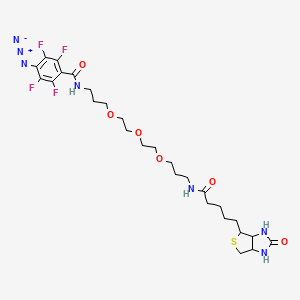
Silver palladium
Overview
Description
Silver palladium is a bimetallic compound composed of silver and palladium atoms. This compound is known for its unique properties, which arise from the combination of the individual characteristics of silver and palladium. This compound is widely used in various industrial applications, including catalysis, electronics, and materials science, due to its excellent catalytic activity, electrical conductivity, and stability.
Mechanism of Action
Target of Action
Palladium Silver foil, with a composition of 75% Palladium (Pd) and 25% Silver (Ag), is primarily used in catalysis . The primary targets of this compound are organic molecules that undergo reactions facilitated by the catalytic properties of Palladium and Silver .
Mode of Action
The Palladium Silver foil acts as a catalyst in various chemical reactions. In the context of palladium-catalyzed C–H bond activation reactions, silver salts are used as additives . The mode of action of these silver salts in the catalytic cycle is intriguing. Computational investigations suggest that the pivotal role of silver salts is likely to manifest in the form of a Pd–Ag heterobimetallic species that facilitates intermetallic electronic communication . This Pd–Ag interaction provides a consistently lower energetic span compared to an analogous pathway devoid of such interaction .
Biochemical Pathways
In the world of nanotechnology, noble elements such as gold, silver, and palladium nanoparticles are employed as modern diagnostic tools and devices to combat serious diseases . They are considered a powerful chemical tool to diagnose and cure critical ailments such as HIV, cancer, and other types of infectious illnesses . The treatment of cancer is the most significant application of nanotechnology, which is based on premature tumor detection and analysis of cancer cells through nano-devices .
Pharmacokinetics
For instance, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .
Result of Action
The result of the action of Palladium Silver foil is primarily observed in the facilitation of chemical reactions. In the context of palladium-catalyzed C–H bond activation reactions, the Pd–Ag interaction could lead to enhanced catalytic efficiency . In biomedical applications, palladium nanoparticles can contribute to the diagnosis and treatment of critical diseases .
Action Environment
The action, efficacy, and stability of Palladium Silver foil can be influenced by various environmental factors. For instance, the presence of other substances in the reaction mixture can affect the catalytic activity of the foil . In biomedical applications, the biological environment can influence the interaction of palladium nanoparticles with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver palladium can be synthesized through various methods, including chemical reduction, electrochemical deposition, and sol-gel methods. One common approach involves the reduction of silver and palladium salts in the presence of a reducing agent, such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration of the reactants, play a crucial role in determining the size and morphology of the resulting nanoparticles .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reduction methods. These methods typically involve the use of silver nitrate and palladium chloride as precursors, which are reduced in an aqueous solution to form this compound nanoparticles. The process is carefully controlled to ensure uniform particle size and distribution, which are essential for the desired catalytic and electronic properties .
Chemical Reactions Analysis
Types of Reactions: Silver palladium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the presence of silver and palladium atoms, which facilitate the activation of reactants and the formation of products.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide, sodium hydroxide, and organic solvents such as ethanol and acetone. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and the nature of the reactants. For example, in oxidation reactions, this compound can catalyze the formation of carbon dioxide and water from organic compounds. In reduction reactions, it can facilitate the conversion of nitro compounds to amines .
Scientific Research Applications
Silver palladium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and cross-coupling reactions. In biology, it is employed in the development of biosensors and diagnostic tools due to its excellent conductivity and biocompatibility .
In medicine, this compound nanoparticles are explored for their potential use in drug delivery systems and as antimicrobial agents. Their unique properties allow for targeted delivery of therapeutic agents and enhanced efficacy against bacterial infections . In industry, this compound is used in the production of electronic components, such as conductive films and multilayer capacitors, due to its high electrical conductivity and stability .
Comparison with Similar Compounds
Silver palladium can be compared with other bimetallic compounds, such as gold palladium and platinum palladium, which also exhibit unique catalytic and electronic properties. While gold palladium is known for its excellent catalytic activity in oxidation reactions, this compound offers a balance of catalytic efficiency and cost-effectiveness . Platinum palladium, on the other hand, is highly effective in hydrogenation reactions but is more expensive than this compound .
Similar compounds include:
- Gold palladium
- Platinum palladium
- Copper palladium
Each of these compounds has its own set of properties and applications, making this compound a versatile and valuable material in various fields.
Properties
IUPAC Name |
palladium;silver | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.Pd | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELZOZIOHGSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd].[Ag] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679847 | |
| Record name | Palladium--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60495-83-2 | |
| Record name | Palladium--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)


![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)
![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)





![Maleimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)



